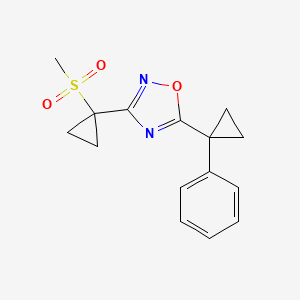![molecular formula C15H19FN2O B7053903 2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile](/img/structure/B7053903.png)
2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile is a chemical compound with a complex structure that includes a cyclohexyl group, a hydroxyethyl group, an amino group, a fluorine atom, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzonitrile with cyclohexylamine to form an intermediate, which is then reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxo-1-(phenylmethyl)-4-imidazolidineheptanoic acid: A compound with a similar cyclohexyl and hydroxyethyl group but with additional functional groups and a different core structure.
2-[(2-Cyclohexyl-2-hydroxyethyl)amino]ethanol: A simpler compound with a similar cyclohexyl and hydroxyethyl group but lacking the fluorobenzonitrile moiety.
Uniqueness
2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile is unique due to the presence of the fluorine atom and the benzonitrile group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-[(2-cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-7-4-8-14(12(13)9-17)18-10-15(19)11-5-2-1-3-6-11/h4,7-8,11,15,18-19H,1-3,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEBSDOGMWBLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC2=C(C(=CC=C2)F)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide](/img/structure/B7053829.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7053835.png)
![4-[(2-Methoxyphenyl)methyl]-1-(1-methylimidazol-4-yl)sulfonylpiperidine](/img/structure/B7053847.png)
![N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide](/img/structure/B7053851.png)
![N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B7053858.png)
![[6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone](/img/structure/B7053861.png)
![3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B7053870.png)

![N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7053875.png)
![N-[(2-tert-butylpyrimidin-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine](/img/structure/B7053881.png)
![N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B7053907.png)

![N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine](/img/structure/B7053921.png)

